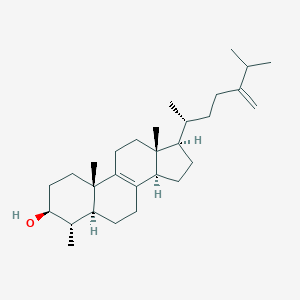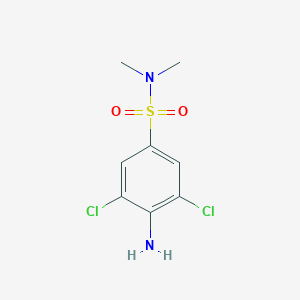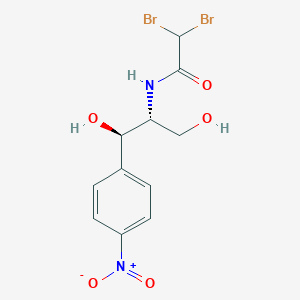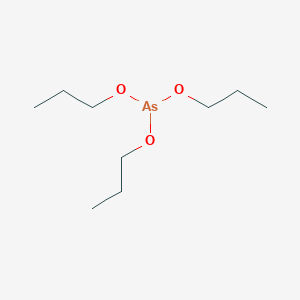
Tripropoxyarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropoxyarsine, also known as TPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPAA is an organoarsenic compound that is synthesized through a specific chemical process, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Tripropoxyarsine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This can lead to changes in cellular function and metabolism, which can have a variety of effects on the body.
Efectos Bioquímicos Y Fisiológicos
Tripropoxyarsine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cellular metabolism, and alterations in gene expression. These effects can have both positive and negative consequences, depending on the specific application and dosage of Tripropoxyarsine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tripropoxyarsine in lab experiments is its unique properties, which make it a valuable tool for researchers in many different fields. However, there are also limitations to its use, including the potential for toxicity and the complex synthesis process required to produce the compound.
Direcciones Futuras
There are many potential future directions for research on Tripropoxyarsine, including the development of new synthesis methods, the exploration of new applications for the compound, and the investigation of its potential therapeutic uses. As more is learned about the mechanism of action and biochemical effects of Tripropoxyarsine, it is likely that new and exciting applications for this compound will continue to emerge.
Métodos De Síntesis
The synthesis of Tripropoxyarsine involves several steps, including the reaction of arsenic trioxide with propylene oxide to form a propoxoarsine intermediate, which is then reacted with triethylamine to produce Tripropoxyarsine. This process is complex and requires specific conditions to ensure the purity and efficacy of the final product.
Aplicaciones Científicas De Investigación
Tripropoxyarsine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of various compounds, and as a potential therapeutic agent in the treatment of certain diseases. Its unique properties make it a valuable tool for researchers in many different fields.
Propiedades
Número CAS |
15606-91-4 |
|---|---|
Nombre del producto |
Tripropoxyarsine |
Fórmula molecular |
C9H21AsO3 |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
tripropyl arsorite |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
BATFUWDLGDPNDC-UHFFFAOYSA-N |
SMILES |
CCCO[As](OCCC)OCCC |
SMILES canónico |
CCCO[As](OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
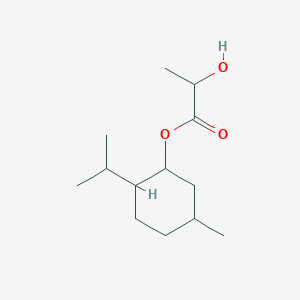
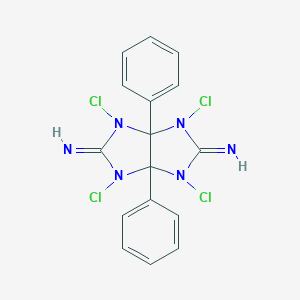
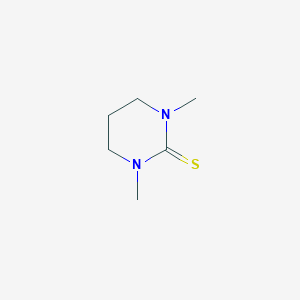
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
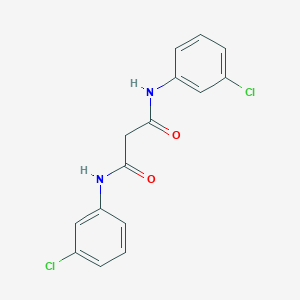
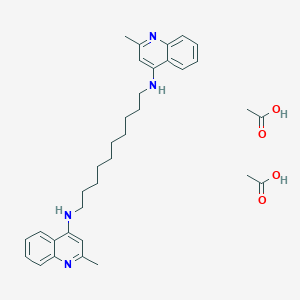
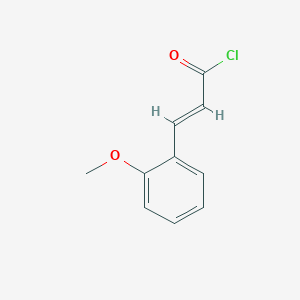
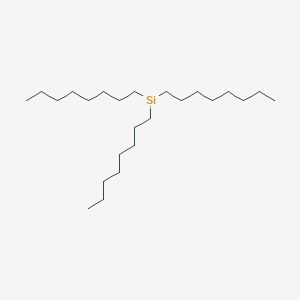
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
